Methyl 6-chloro-2-(4-fluorophenyl)nicotinate
Overview
Description
Methyl 6-chloro-2-(4-fluorophenyl)nicotinate is a chemical compound with the molecular formula C13H9ClFNO2 and a molecular weight of 265.67 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 6th position and a fluorophenyl group at the 2nd position on the nicotinate ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 6-chloro-2-(4-fluorophenyl)nicotinate typically involves the esterification of 6-chloro-2-(4-fluorophenyl)nicotinic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 6-chloro-2-(4-fluorophenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 6-chloro-2-(4-fluorophenyl)nicotinate is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-(4-fluorophenyl)nicotinate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 6-chloro-2-(4-fluorophenyl)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: A simpler ester of nicotinic acid used for its vasodilatory properties.
6-chloro-2-(4-fluorophenyl)nicotinic acid: The acid precursor to the ester, which may have different chemical and biological properties.
Other nicotinate derivatives: Various derivatives with different substituents on the nicotinate ring, each with unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
methyl 6-chloro-2-(4-fluorophenyl)pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c1-18-13(17)10-6-7-11(14)16-12(10)8-2-4-9(15)5-3-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPGURALGGUNMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Cl)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610415 | |
Record name | Methyl 6-chloro-2-(4-fluorophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745833-06-1 | |
Record name | Methyl 6-chloro-2-(4-fluorophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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